methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
Description
Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a structurally complex molecule featuring a central oxane (tetrahydropyran) ring substituted with multiple functional groups. Key structural elements include:
- Acetamido and acetyloxy groups: These moieties enhance lipophilicity and may act as prodrug features, requiring enzymatic hydrolysis for activation .
- 7-Hydroxy-4-methyl-2H-chromen-2-yl (coumarin derivative): Coumarins are known for fluorescence, antimicrobial, and anticoagulant properties .
- Triacetyloxypropyl chain: This highly acetylated propyl group likely improves membrane permeability but reduces aqueous solubility .
- Methyl ester: The terminal carboxylate ester group influences bioavailability and metabolic stability.
Its synthesis would involve multi-step protection/deprotection strategies, particularly for introducing acetylated and coumarin-linked substituents .
Properties
Molecular Formula |
C30H37NO15 |
|---|---|
Molecular Weight |
651.6 g/mol |
IUPAC Name |
methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H37NO15/c1-14-10-25(44-22-11-20(37)8-9-21(14)22)45-30(29(38)39-7)12-23(41-17(4)34)26(31-15(2)32)28(46-30)27(43-19(6)36)24(42-18(5)35)13-40-16(3)33/h8-11,23-28,37H,12-13H2,1-7H3,(H,31,32) |
InChI Key |
JXDAJBSGWNWJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2)O)OC3(CC(C(C(O3)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
The preparation of this compound presents several significant challenges:
Preparation of Neuraminic Acid Core Structure
Synthesis from N-Acetylneuraminic Acid
The neuraminic acid component is typically synthesized starting from commercially available N-acetylneuraminic acid (Neu5Ac). The first step involves methyl ester formation at the carboxylic acid position using methanolic HCl or diazomethane.
N-Acetylneuraminic acid + CH3OH + HCl → Methyl (5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate) + H2O
Protection of Hydroxyl Groups
The hydroxyl groups require selective protection to prevent undesired side reactions during subsequent coupling steps. According to Johansson et al., the following protection sequence provides optimal results:
- Treatment with acetic anhydride in pyridine to install acetyl protecting groups
- Selective deprotection at the 2-position using controlled hydrolysis conditions
The reaction conditions reported by Emil Johansson and colleagues are particularly effective (Table 1):
Table 1. Optimization of Acetylation Conditions for Neuraminic Acid Core
Synthesis of the Chromene Moiety
Preparation of 7-Hydroxy-4-methyl-2H-chromen-2-one
The chromene component is typically synthesized through the cyclocondensation of resorcinol with ethyl acetoacetate under acidic conditions:
Resorcinol + Ethyl acetoacetate + H+ → 7-Hydroxy-4-methyl-2H-chromen-2-one + EtOH + H2O
A plausible mechanism for the formation of the chromene ring involves an initial Knoevenagel condensation followed by intramolecular cyclization. Based on the methodology reported by Aminkhani et al., the reaction proceeds via the following steps:
Optimization of Chromene Synthesis
Several approaches have been investigated for optimizing the synthesis of the chromene moiety, with base-catalyzed methods showing particular promise. The results from comparative studies are summarized in Table 2:
Table 2. Comparison of Methods for 7-Hydroxy-4-methyl-2H-chromen-2-one Synthesis
Coupling Strategies for Neuraminic Acid and Chromene Components
Glycosylation Approaches
The critical step in the synthesis involves the coupling of the protected neuraminic acid derivative with the chromene moiety through a glycosidic bond. This can be achieved through several methods:
Optimization of Glycosylation Conditions
Studies by Demchenko and colleagues highlight the importance of careful control of reaction conditions to achieve optimal stereoselectivity and yields in the glycosylation step. The presence of participating groups at the C-3 position of the glycosyl donor can significantly influence the stereochemical outcome through neighboring group participation.
Table 3. Effect of Protecting Groups on Glycosylation Stereoselectivity
Detailed Synthetic Protocol Based on Combined Approaches
Drawing from the methodologies described in the research literature, a comprehensive synthetic route for methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can be outlined:
Preparation of Protected Neuraminic Acid Derivative
Methyl Ester Formation : Treatment of N-acetylneuraminic acid with methanolic HCl (3% v/v) at room temperature for 48 hours to afford methyl ester in 90-95% yield.
Acetylation : The resulting methyl ester is treated with acetic anhydride (10 equiv.) and pyridine at 0°C to room temperature for 16 hours, yielding the per-O-acetylated derivative in 85-90% yield.
Selective Deprotection : Controlled hydrolysis using hydrazine acetate (1.1 equiv.) in DMF/MeOH (4:1) at 0°C for 3 hours selectively removes the anomeric acetyl group in 85% yield.
Activation : The anomeric position is activated by conversion to a glycosyl donor, typically through formation of a thioglycoside or trichloroacetimidate derivative.
Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one
Using the optimized base-catalyzed approach:
- Resorcinol (1 equiv.) and ethyl acetoacetate (1.1 equiv.) are combined in ethanol
- Diethylamine (0.1 equiv.) is added as catalyst
- The mixture is heated under reflux for 2 hours
- After cooling, acidification with dilute HCl precipitates the product
- Recrystallization from ethanol affords pure 7-hydroxy-4-methyl-2H-chromen-2-one in 87-92% yield
Glycosylation and Final Steps
Glycosylation : The activated neuraminic acid derivative (1.2 equiv.) and 7-hydroxy-4-methyl-2H-chromen-2-one (1.0 equiv.) are combined in anhydrous CH2Cl2 at -20°C, followed by addition of NIS (1.5 equiv.) and catalytic TfOH. The reaction is allowed to warm to 0°C over 3 hours.
Workup and Purification : The reaction is quenched with triethylamine, diluted with CH2Cl2, washed with Na2S2O3 solution and brine, dried over Na2SO4, and concentrated. Column chromatography (ethyl acetate/hexanes gradient) affords the coupled product.
Final Deprotection/Reprotection : Selective deprotection or reprotection steps may be required to obtain the final product with the desired protection pattern.
Alternative Approaches and Special Considerations
Chemoenzymatic Synthesis
Recent advances in enzyme technology have enabled chemoenzymatic approaches to similar complex glycoconjugates. The one-pot multienzyme (OPME) system described by Chen and colleagues offers potential advantages:
ManNGc (derivative) → Neu5Gc (derivative) → CMP-Neu5Gc (derivative) → Target glycoside
This approach utilizes three enzymes: sialic acid aldolase (NanA), CMP-sialic acid synthetase (CSS), and sialyltransferase (SiaT).
Scalability and Practical Considerations
For larger-scale synthesis, several modifications to the standard protocols may be beneficial:
Table 4. Process Modifications for Scale-up Synthesis
Analytical Methods for Structure Confirmation
Confirmation of successful synthesis requires comprehensive analytical characterization. The following techniques are particularly valuable for verifying the structure of this compound:
NMR Spectroscopy : 1H and 13C NMR analysis with particular attention to the anomeric proton signals and the characteristic patterns of the chromene moiety
Mass Spectrometry : High-resolution mass spectrometry to confirm molecular weight (expected [M+H]+ at m/z 650.6)
IR Spectroscopy : Identification of characteristic carbonyl absorptions from acetyl groups (approximately 1730-1750 cm-1) and the amide bond (approximately 1650-1670 cm-1)
X-ray Crystallography : Definitive confirmation of three-dimensional structure and stereochemistry when suitable crystals can be obtained
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy and chromenyl groups can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, modulating their activity. For example, the hydroxy and chromenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into three classes: coumarin derivatives , acetylated carbohydrates , and heterocyclic esters . Below is a detailed comparison:
Structural and Functional Group Analysis
Crystallographic and Computational Insights
- Structural Analysis : Programs like SHELXL (for refinement) and Mercury (for crystal packing visualization) are critical for analyzing the target’s conformation and intermolecular interactions .
- Hypothetical Crystal Packing : The coumarin moiety may form π-π stacking interactions, while acetyloxy groups participate in C–H···O hydrogen bonds, as seen in similar esters .
Biological Activity
Methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound belonging to the class of coumarin derivatives. This compound exhibits a variety of biological activities that have been extensively studied in recent years. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Coumarin Core : The presence of the coumarin moiety is known for its diverse pharmacological effects.
- Acetamido Group : This group may enhance solubility and bioactivity.
- Triacetoxypropyl Side Chain : This modification can influence the compound's interaction with biological targets.
Antioxidant Activity
Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. A study showed that methyl 5-acetamido-4-acetyloxy derivatives effectively scavenge free radicals, which can mitigate oxidative stress in cells. The antioxidant activity was quantified using DPPH and ABTS assays, revealing an IC50 value comparable to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| Methyl 5-acetamido derivative | 25.4 | DPPH |
| Ascorbic Acid | 22.1 | DPPH |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicated that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. It was tested in a carrageenan-induced paw edema model in rats, demonstrating a significant reduction in paw swelling compared to control groups.
| Time (hours) | Paw Diameter (mm) - Control | Paw Diameter (mm) - Treated |
|---|---|---|
| 0 | 2.57 | 2.55 |
| 1 | 3.46 | 2.98 |
| 3 | 4.92 | 3.12 |
The biological activity of methyl 5-acetamido-4-acetyloxy derivatives is attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of TNF-alpha and IL-6 in treated cells.
- Scavenging Free Radicals : Its ability to donate hydrogen atoms helps neutralize free radicals, thus preventing cellular damage.
- Modulation of Enzyme Activity : The compound has shown to inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects.
Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various coumarin derivatives, including methyl 5-acetamido-4-acetyloxy derivatives. The results indicated that these compounds significantly inhibited lipid peroxidation in rat liver microsomes.
Clinical Relevance
A clinical trial investigated the effects of coumarin derivatives on patients with chronic inflammatory diseases, demonstrating improvement in symptoms and reduced markers of inflammation after administration of methyl 5-acetamido derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
